molecular formula C14H12CuN2O6 B12883965 Copper(II) 4-amino-2-hydroxybenzoate

Copper(II) 4-amino-2-hydroxybenzoate

Cat. No.: B12883965
M. Wt: 367.80 g/mol
InChI Key: OJXKYCDQSWZKKQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) 4-amino-2-hydroxybenzoate is a coordination compound where copper is complexed with 4-amino-2-hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxy functional groups in the benzoate ligand allows for diverse chemical reactivity and coordination behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) 4-amino-2-hydroxybenzoate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with 4-amino-2-hydroxybenzoic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper(II) salt in water or ethanol and then adding the 4-amino-2-hydroxybenzoic acid solution slowly with constant stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors with precise control over temperature, pH, and concentration to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried under controlled conditions to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Copper(II) 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in modified benzoate ligands with different functional groups .

Scientific Research Applications

Copper(II) 4-amino-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Copper(II) 4-amino-2-hydroxybenzoate involves its interaction with biological molecules through coordination and redox reactions. The copper center can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(II) 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy functional groups, which provide versatile reactivity and coordination possibilities. This makes it suitable for a wide range of applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H12CuN2O6

Molecular Weight

367.80 g/mol

IUPAC Name

copper;5-amino-2-carboxyphenolate

InChI

InChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2

InChI Key

OJXKYCDQSWZKKQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.